2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2,4-difluorophenyl group. The incorporation of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the cells or tissues it is acting upon.
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. The interaction between this compound and these enzymes can lead to the inhibition of their activity, thereby affecting the production of eicosanoids, which are signaling molecules that play a role in inflammation and other physiological processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Additionally, this compound can alter the metabolic flux within cells by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various xenobiotics . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its affinity for various binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2,4-difluorophenylboronic acid with ethylene glycol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically cooled to room temperature before being subjected to purification techniques such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydride species.
Substitution: Substituted phenyl derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2,4-Difluorophenyl isocyanate
- 2,4-Difluorophenyl isothiocyanate
Comparison
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity compared to other similar compounds. For instance, 2-(2,4-Difluorophenyl)pyridine lacks the boron atom and thus does not exhibit the same Lewis acidic properties. Similarly, 2,4-Difluorophenyl isocyanate and 2,4-Difluorophenyl isothiocyanate have different functional groups that lead to different reactivity patterns and applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKNGRYTXDKKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674741 | |
Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-07-2 | |
Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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